2-(3-Aminophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3-Aminophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3-aminophenyl derivative, followed by carboxylation. One common method involves the reaction of 3-aminophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-(3-Aminophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amino group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene, involved in plant growth regulation.
2-(4-Aminophenyl)cyclopropane-1-carboxylic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.
Uniqueness: 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional difference can lead to distinct properties and applications compared to its isomers.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(3-aminophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5,11H2,(H,12,13) |
InChI Key |
AGHGGUHZKWDJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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